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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 565 maleimide, a

fluorescent probe widely utilized for the specific labeling of cysteine residues in proteins and

other biomolecules. This document details the dye's properties, the underlying chemistry of the

labeling reaction, detailed experimental protocols, and troubleshooting guidance.

Core Principles: The Thiol-Maleimide Reaction
The specific labeling of cysteine residues with ATTO 565 maleimide is achieved through a

Michael addition reaction.[1][2] In this reaction, the nucleophilic thiol group of a cysteine

residue attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[3] This

results in the formation of a stable, covalent thioether bond, effectively conjugating the

fluorescent dye to the protein.[1] This reaction is highly selective for thiols, especially within a

pH range of 6.5 to 7.5, where it is approximately 1,000 times faster than the reaction with

amines.[1][2]

Properties of ATTO 565 Maleimide
ATTO 565 is a rhodamine-based fluorescent dye known for its strong absorption, high

fluorescence quantum yield, and excellent thermal and photostability.[4][5][6] These

characteristics make it particularly suitable for demanding applications such as single-molecule

detection, high-resolution microscopy (e.g., STED, PALM, dSTORM), and flow cytometry.[5][6]

[7]
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Quantitative Data Summary

Property Value Reference

Molecular Weight 733 g/mol [5]

Excitation Maximum (λabs) 564 nm [5]

Emission Maximum (λfl) 590 nm [5]

Molar Extinction Coefficient

(εmax)
1.2 x 10^5 M^-1 cm^-1 [5]

Fluorescence Quantum Yield

(ηfl)
90% [5]

Fluorescence Lifetime (τfl) 4.0 ns [5]

Correction Factor at 260 nm

(CF260)
0.27 [5]

Correction Factor at 280 nm

(CF280)
0.12 [5]

Net Electrical Charge (post-

coupling)
-1 [5]

Experimental Protocols
The following sections provide a detailed methodology for the successful labeling of proteins

with ATTO 565 maleimide.

Materials and Reagents
Protein of interest with accessible cysteine residue(s)

ATTO 565 maleimide

Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES at pH 7.0-7.5.[5][8] The

buffer should be free of any thiol-containing reagents.
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Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[5]

[8]

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Purification column (e.g., size-exclusion chromatography, dialysis)
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Caption: General experimental workflow for protein labeling with ATTO 565 maleimide.

Detailed Protocol
Protein Preparation:

Dissolve the protein in the chosen reaction buffer (pH 7.0-7.5) to a concentration of 1-10

mg/mL (typically 50-100 µM).[5][8]

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols,

add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

[5][9] If using DTT, the excess DTT must be removed by dialysis or a desalting column

prior to adding the maleimide dye, as it will compete for the labeling reaction.[5] TCEP

does not need to be removed.[5]

ATTO 565 Maleimide Stock Solution Preparation:

Immediately before use, prepare a 10-20 mM stock solution of ATTO 565 maleimide in

anhydrous DMSO or DMF.[5][8] Protect the stock solution from light.[5]

Labeling Reaction:

Add a 10 to 20-fold molar excess of the ATTO 565 maleimide stock solution to the protein

solution.[5][9] It is recommended to add the dye dropwise while gently stirring.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light.[9]

Purification:

Remove unreacted dye and any hydrolyzed maleimide by size-exclusion chromatography

(e.g., Sephadex G-25), dialysis, or other suitable purification methods.[8][10]

Characterization (Degree of Labeling):

The degree of labeling (DOL), which is the molar ratio of dye to protein, can be determined

spectrophotometrically.
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Measure the absorbance of the purified conjugate at 280 nm (A280) and at the

absorbance maximum of ATTO 565 (564 nm, Amax).

Calculate the corrected protein absorbance (A280c) using the following formula: A280c =

A280 - (Amax * CF280) where CF280 for ATTO 565 is 0.12.[5]

Calculate the molar concentration of the protein and the dye using their respective molar

extinction coefficients.

The DOL is the ratio of the molar concentration of the dye to the molar concentration of the

protein.

Thiol-Maleimide Reaction Mechanism

Reactants

Product

Protein-SH (Cysteine)

Stable Thioether Bond

Michael Addition

ATTO 565-Maleimide

Click to download full resolution via product page

Caption: The Michael addition reaction between a cysteine thiol and a maleimide group.

Troubleshooting and Considerations
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Issue Potential Cause
Suggested
Solution

Reference

Low Labeling

Efficiency

Insufficiently reduced

disulfide bonds.

Increase the

concentration of the

reducing agent or the

incubation time.

[5][9]

Hydrolysis of the

maleimide group.

Prepare the

maleimide stock

solution fresh and use

it immediately. Ensure

the pH of the reaction

buffer is not

significantly above

7.5.

[1][5]

Inaccessible cysteine

residues.

Consider denaturing

the protein under non-

reducing conditions to

expose the cysteine

residues.

Non-specific Labeling

Reaction with other

nucleophiles (e.g.,

amines).

Maintain the reaction

pH between 6.5 and

7.5.[1]

[1]

Loss of Protein

Activity

Labeling of a cysteine

residue in the active

site.

Consider site-directed

mutagenesis to move

the cysteine residue to

a less critical location.

[11]

Over-labeling of the

protein.

Reduce the molar

excess of the

maleimide dye.

[11]

Precipitation of

Protein

The dye may

decrease the solubility

of the protein.

Use a more water-

soluble derivative of

the fluorophore if

available. Perform the

labeling reaction at a

[8][11]
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lower temperature

(e.g., 4°C) for a longer

duration.

Potential Side Reactions
It is important to be aware of potential side reactions that can affect the homogeneity and

stability of the final conjugate:

Hydrolysis of the Maleimide Ring: In aqueous solutions, especially at pH values above 8, the

maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid.[1][5]

Retro-Michael Reaction: The thioether bond can potentially undergo a retro-Michael reaction,

leading to the dissociation of the conjugate.[1]

Thiazine Rearrangement: For proteins or peptides with an unprotected N-terminal cysteine, a

side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to

a thiazine rearrangement.[1][3]

By carefully controlling the experimental conditions and being mindful of these potential issues,

researchers can successfully utilize ATTO 565 maleimide for the specific and efficient

fluorescent labeling of cysteine-containing biomolecules for a wide range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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